REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[NH4+:5].[NH:6]1[C:14]2[C:9](=[CH:10]C=C[CH:13]=2)[C:8]([CH2:15][C:16](=O)C(O)=O)=[CH:7]1>>[CH:2]1[C:1]([OH:4])=[CH:10][C:9]2[C:8]([CH2:15][CH2:16][NH2:5])=[CH:7][NH:6][C:14]=2[CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After decapitation, the cerebral hemispheres were rapidly removed
|
Type
|
ADDITION
|
Details
|
1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C
|
Type
|
WAIT
|
Details
|
the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The supernatant was removed
|
Type
|
CUSTOM
|
Details
|
equipped with a RP-8 column (Merck)
|
Type
|
TEMPERATURE
|
Details
|
increase
|
Type
|
TEMPERATURE
|
Details
|
in the other a 50% increase in brain serotonin
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |